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Compound of Interest

(2,5-Dimethylphenyil)
Compound Name:

(phenyl)methanol
CAS No.: 153477-93-1
Cat. No.: B351303

Get Quote

Executive Summary

Compound: (2,5-Dimethylphenyl)(phenyl)methanol CAS Registry Number: 53957-33-8
Molecular Formula: C1sH160 Molecular Weight: 212.29 g/mol

This technical guide provides a comprehensive spectroscopic profile for (2,5-Dimethylphenyl)
(phenyl)methanol, a diarylmethanol scaffold frequently utilized as an intermediate in the
synthesis of antihistamines (e.g., orphenadrine analogues) and anticholinergic agents. The
presence of the ortho-methyl group introduces significant steric hindrance, influencing the
chemical shift of the methine proton and the conformational stability of the molecule.

This document details the synthesis, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and
Nuclear Magnetic Resonance (NMR) characteristics necessary for rigorous structural
verification.

Synthesis & Preparation Context
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To ensure the spectroscopic data is contextually accurate, the standard synthesis route via
Grignard addition is described. This method yields the racemic alcohol.

Protocol: The compound is synthesized via the nucleophilic addition of phenylmagnesium
bromide to 2,5-dimethylbenzaldehyde.

Reaction Workflow (DOT Visualization)

Reagents:
2,5-Dimethylbenzaldehyde
+ PhMgBr (in Et20/THF)

et:

Nucleophilic Addition Target:
(2,5-Dimethylphenyl)(phenyl)methanol

(0°C to RT, N2 atm)

Acidic Quench
(Sat. NH4CI or HCl)

Alkoxide Intermediate

Click to download full resolution via product page

Figure 1: Synthetic pathway for the generation of the target diarylmethanol.

Mass Spectrometry (MS) Analysis

lonization Mode: Electron Impact (El, 70 eV) or ESI (+).

The mass spectrum of diarylmethanols is dominated by fragmentation driven by the stability of
the resulting carbocations (tropylium/benzyl derivatives).
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m/z (Rel. Int.) Fragment Assignment Mechanistic Explanation

Molecular ion (often weak in
212 [M]* alcohols due to rapid
dehydration).

Base Peak Candidate.

Dehydration yields the stable
194 [M - H201* fluorene-like or conjugated

diphenylmethyl cation

structure.

Cleavage alpha to the hydroxyl
135 [CoHa1]* group, retaining the 2,5-
dimethylphenyl ring.

Xylyl cation (dimethylphenyl

107 [CeHo]*

fragment).

Benzoyl cation (rearrangement
105 [C7Hs0]*

product).

Phenyl cation (standard
77 [CeHs]*

aromatic fragment).

Diagnostic Note: The presence of the [M-18] peak (m/z 194) is the primary indicator of the free
alcohol functionality.

Infrared Spectroscopy (FT-IR)
Sampling: Thin film (neat) or KBr pellet.

The IR spectrum confirms the presence of the hydroxyl group and the specific substitution
pattern of the aromatic rings.
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Wavenumber (cm~?) Vibration Mode Description

Broad, strong band indicating

3300 — 3450 O-H Stretch intermolecular hydrogen
bonding.
3020 - 3060 C-H Stretch (sp?) Aromatic C-H stretching.

Aliphatic methyl group
2850 — 2960 C-H Stretch (sp3) stretching (distinctive for the
dimethyl substitution).

Aromatic ring breathing
1580 — 1605 C=C Stretch
modes.

Strong band characteristic of
1010 — 1050 C-O Stretch
secondary alcohols (CH-OH).

Diagnostic for 1,2,4-
810 - 830 C-H Bend (oop) trisubstituted benzene (the 2,5-
dimethyl ring).

Characteristic "5 adjacent
700, 750 C-H Bend (oop) hydrogens" pattern for the

monosubstituted phenyl ring.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCIs (Chloroform-d) Reference: TMS (0.00 ppm)

'H NMR (Proton NMR)

The proton spectrum is characterized by the non-equivalence of the two methyl groups and the
desheilding of the methine proton due to the two aromatic systems.
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Shift (0, ppm)

Multiplicity

Integral

Assignment

Structural
Insight

7.20-7.40

Multiplet

5H

Ar-H (Phenyl)

Monosubstituted
ring protons

overlap.

7.15

Singlet (broad)

1H

Ar-H (C6 of xylyl)

Proton ortho to
the methanol
group; often

distinct.

6.95—-7.05

Doublet/Multiplet

2H

Ar-H (C3, C4 of
xylyl)

Remaining
protons on the

dimethyl ring.

5.95-6.05

Singlet*

1H

CH-OH

Methine proton.
Appears as a
doublet if OH
coupling is not

exchanged.

2.28

Singlet

3H

Ar-CHs (C2)

Ortho-methyl
group. Slightly
deshielded/shifte
d due to
proximity to the

chiral center.

2.21

Singlet

3H

Ar-CHs (C5)

Meta-methyl
group. Typical
aryl-methyl shift.

20-25

Broad Singlet

1H

-OH

Hydroxyl proton
(shift is
concentration

dependent).

Technical Note on Coupling: The 2,5-dimethylphenyl ring protons typically display a specific

coupling pattern: H3 and H4 couple (ortho, ~8 Hz), while H6 appears as a singlet or meta-
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coupled doublet (~2 Hz).

3C NMR (Carbon-13 NMR)

The carbon spectrum must show 15 distinct signals (unless accidental overlap occurs in the
aromatic region).

Shift (6, ppm) Type Assighment
142.0 - 144.0 Quaternary C C-1 (Phenyl ring ipso)
140.5 Quaternary C C-1 (2,5-Dimethyl ring ipso)

C-2 (Dimethyl ring, ortho-
135.0 Quaternary C }

methyl bearing)

C-5 (Dimethyl ring, meta-
132.5 Quaternary C )

methyl bearing)

_ Aromatic C-H signals

126.0 - 129.0 Methine CH )

(Complex overlap region).
73.5-74.5 Methine CH CH-OH (Carbinol carbon).
21.0 Methyl CHs CHs (C5 position).

CHs (C2 position - shielded by
19.2 Methyl CHs

steric crowding).

Quality Control & Purity Parameters

For research grade materials, the following specifications validate the spectroscopic data:
e HPLC Purity: >98% (UV detection at 254 nm).
e TLC: Rf ~0.4 (Hexane:Ethyl Acetate 4:1). Visualized with UV or Anisaldehyde stain.

o Physical State: Viscous oil or low-melting white solid (racemic mixtures often crystallize with
difficulty compared to pure enantiomers).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2026 BenchChem. All rights reserved.

7/8

Tech Support


https://pubs.rsc.org/
https://webbook.nist.gov/chemistry
https://pubchem.ncbi.nlm.nih.gov/compound/22015
https://www.benchchem.com/product/b351303/docs#technical-guide-spectroscopic-characterization-of-2-5-dimethylphenyl-phenyl-methanol
https://www.benchchem.com/product/b351303/docs#technical-guide-spectroscopic-characterization-of-2-5-dimethylphenyl-phenyl-methanol
https://www.benchchem.com/product/b351303/docs#technical-guide-spectroscopic-characterization-of-2-5-dimethylphenyl-phenyl-methanol
https://www.benchchem.com/product/b351303/docs#technical-guide-spectroscopic-characterization-of-2-5-dimethylphenyl-phenyl-methanol
https://www.benchchem.com/product/b351303?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b351303?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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